4-Methoxy-2,5-dimethylpyridine

説明

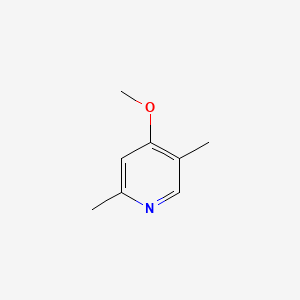

4-Methoxy-2,5-dimethylpyridine, with the chemical formula C₈H₁₁NO, is a heterocyclic compound that has garnered attention in synthetic organic chemistry. nih.gov Its structure is foundational to its utility as an intermediate in the creation of a range of more complex chemical entities.

Chemical Properties of this compound and Related Compounds

| Property | This compound | 4-Methoxy-2,6-dimethylpyridine | 4-Methoxy-3,5-dimethylpyridine (B123045) 1-Oxide | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₁NO nih.gov | C₈H₁₁NO nih.gov | C₈H₁₁NO₂ | C₉H₁₂ClNO · HCl sigmaaldrich.com |

| Molecular Weight | 137.18 g/mol nih.gov | 137.18 g/mol nih.gov | 153.18 g/mol | 222.11 g/mol sigmaaldrich.com |

| CAS Number | Not explicitly found for this isomer, but related isomers have distinct CAS numbers. | 20815-02-5 nih.gov | 91219-89-5 | 86604-75-3 sigmaaldrich.com |

| Appearance | Data not available | Data not available | Data not available | White solid chemicalbook.comfishersci.se |

| Melting Point | Data not available | Data not available | Data not available | 128-131 °C sigmaaldrich.com |

| Solubility | Data not available | Data not available | Data not available | Soluble in water fishersci.at |

A notable synthesis route to a related compound, this compound 1-oxide, involves the reaction of 2,5-dimethyl-4-nitropyridine (B11921087) 1-oxide with sodium methoxide (B1231860), followed by purification. prepchem.com This N-oxide derivative is a key precursor in various synthetic pathways. For instance, it can be used to synthesize omeprazole (B731), a proton pump inhibitor. chemicalbook.com The N-oxide group enhances the reactivity of the pyridine (B92270) ring, making it susceptible to a variety of chemical transformations.

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to medicinal chemistry and materials science. chemicalbook.com Pyridine and its derivatives are a crucial class of nitrogen-containing heterocycles due to their presence in numerous biologically active molecules and their utility as scaffolds in organic synthesis. researchgate.netmdpi.com

The specific arrangement of the methoxy (B1213986) and methyl groups on the pyridine ring of this compound dictates its reactivity. The methoxy group is an electron-donating group, which can influence the electronic properties of the pyridine ring. The methyl groups provide steric bulk and can also participate in various reactions. These structural features make it a valuable intermediate for creating more complex heterocyclic systems. For example, the related compound 4-Methoxy-3,5-dimethylpyridine 1-Oxide is a key building block in the synthesis of other complex heterocyclic compounds.

Research into pyridine derivatives is a dynamic and expanding field. Current research trajectories focus on several key areas, including the development of novel synthetic methodologies, the exploration of their potential in medicinal chemistry, and their application in materials science. researchgate.netmdpi.com

The synthesis of functionalized pyridine derivatives is a major focus, with researchers continually developing more efficient and selective methods. researchgate.net This includes advancements in transition-metal-catalyzed cross-coupling and cyclization reactions. researchgate.net

In medicinal chemistry, pyridine derivatives are investigated for a wide range of potential therapeutic applications. The pyridine scaffold is a common feature in many established drugs. researchgate.net Ongoing research seeks to identify new pyridine-based compounds with improved efficacy and novel mechanisms of action.

The global market for pyridine and its derivatives is projected to see significant growth, driven by its increasing use in the pharmaceutical and agrochemical industries. grandviewresearch.commordorintelligence.com This growth reflects the ongoing importance of pyridine derivatives in various sectors of the chemical industry. The Asia-Pacific region currently dominates the market, largely due to its strong chemical manufacturing and agricultural sectors. grandviewresearch.commordorintelligence.com

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-2,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-5-9-7(2)4-8(6)10-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUDOBBFRZQGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663799 | |

| Record name | 4-Methoxy-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155919-10-1 | |

| Record name | 4-Methoxy-2,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155919-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Methoxy 2,5 Dimethylpyridine and Its Precursors

Classical and Multi-step Synthetic Routes

Traditional synthetic approaches to 4-Methoxy-2,5-dimethylpyridine often rely on the functionalization and derivatization of a pre-existing pyridine (B92270) ring. These multi-step sequences involve the targeted introduction of substituents and the use of N-oxidation to facilitate specific reactions.

Pyridine Ring Functionalization and Derivatization

The synthesis of this compound frequently begins with readily available pyridine derivatives, such as 3,5-dimethylpyridine (B147111) (3,5-lutidine). smolecule.comwikipedia.org A common initial step is the oxidation of the pyridine nitrogen to form an N-oxide, which activates the ring for subsequent reactions. smolecule.comepo.orggoogle.com

One established route starts from 3,5-dimethylpyridine, which is first oxidized to 3,5-dimethylpyridine N-oxide. smolecule.comgoogleapis.com This intermediate then undergoes nitration. smolecule.comgoogleapis.com The resulting nitro-substituted compound can then be further modified to introduce the desired methoxy (B1213986) group. smolecule.com

Another approach utilizes 2,3,5-trimethylpyridine (B1346980) as the starting material. This compound is also subjected to oxidation and nitration before the introduction of the methoxy group. smolecule.com The synthesis of the precursor 2,3,5-trimethylpyridine itself can be challenging, sometimes requiring the reaction of 3,5-dimethylpyridine with methyl-lithium at low temperatures. googleapis.com

Targeted Substituent Introduction and Modification (e.g., Methoxylation, Alkylation, Hydroxymethylation, Chloromethylation)

The introduction and modification of substituents on the pyridine ring are crucial steps in the synthesis of this compound and its derivatives. These transformations include methoxylation, alkylation, hydroxymethylation, and chloromethylation.

Methoxylation is a key reaction for installing the C4-methoxy group. This is often achieved by nucleophilic substitution of a suitable leaving group, such as a nitro group or a halogen, with sodium methoxide (B1231860). smolecule.comgoogleapis.comgoogle.com For instance, 2,3,5-trimethyl-4-nitropyridine (B3342244) N-oxide can be treated with sodium methoxide to yield the corresponding 4-methoxy derivative. googleapis.com Similarly, 4-chloro-2,3,5-trimethylpyridine (B35177) can react with sodium methoxide in dimethyl sulfoxide (B87167) (DMSO) to achieve a high yield of the methoxy-substituted product. In some cases, a copper(I) bromide catalyst is used to facilitate the reaction between a nitropyridine derivative and sodium methoxide. google.com

Alkylation of pyridine derivatives can be performed to introduce methyl groups. For example, 2,6-dimethyl-4-pyridones can be prepared from dehydroacetic acid and various amines, and these pyridones can then be alkylated with alkyl halides. ysu.edu The alkylation of 4-pyridones can occur at either the ring nitrogen or the carbonyl oxygen. ysu.edu Another method involves the reaction of a pyridine derivative in an aqueous solution with a carboxylic acid in the presence of ammonium (B1175870) persulfate and catalytic silver ions. google.com

Hydroxymethylation introduces a hydroxymethyl group, often at the C2 position. This can be accomplished by reacting a pyridine N-oxide with methanol (B129727) and a radical initiator like ammonium persulfate. google.com Another route involves the catalytic hydrogenation of a cyanopyridine to an aminomethylpyridine, followed by diazotization under hydrolyzing conditions to yield the hydroxymethylpyridine. googleapis.comgoogle.comgoogle.com

Chloromethylation converts a hydroxymethyl group to a chloromethyl group, which is a useful reactive handle for further modifications. vulcanchem.com This transformation is commonly carried out using reagents like thionyl chloride or phosphorus trichloride. chemicalbook.comgoogle.com For example, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine can be treated with thionyl chloride in dichloromethane (B109758) to produce 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. chemicalbook.comevitachem.com The Blanc chloromethylation, which uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is another method for introducing a chloromethyl group onto aromatic rings. ambeed.com

N-Oxidation Pathways and Utility

N-oxidation of the pyridine ring is a fundamental strategy in the synthesis of this compound and its precursors. The resulting pyridine N-oxide exhibits altered reactivity that is exploited in subsequent functionalization steps.

The oxidation is typically performed using hydrogen peroxide in acetic acid. epo.orggoogle.comvulcanchem.com This reaction can be lengthy, sometimes requiring up to 30 hours. googleapis.com The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic substitution reactions. For example, the N-oxidation of 3,5-dimethylpyridine is the initial step in a sequence that leads to nitration at the 4-position. smolecule.comgoogleapis.com

The N-oxide functionality is often carried through several synthetic steps before being removed. For instance, after the introduction of the methoxy group and other substituents, the N-oxide can be reduced back to the pyridine. The N-oxide itself can also be a target molecule, as in the synthesis of this compound 1-oxide. prepchem.com In this case, 2,5-dimethyl-4-nitropyridine (B11921087) 1-oxide is reacted with sodium methoxide in methanol. prepchem.com

The utility of N-oxidation also extends to facilitating reactions like hydroxymethylation. Direct hydroxymethylation of non-oxidized pyridines often results in low yields, whereas the corresponding N-oxides undergo this reaction more efficiently. google.comgoogle.com

Modern and Optimized Synthetic Approaches

In recent years, efforts have been made to develop more efficient and streamlined synthetic routes to this compound, focusing on catalytic methods and one-pot procedures to improve yields, reduce reaction times, and simplify workups.

Catalytic Synthesis Protocols

Catalytic methods have been introduced to accelerate key steps in the synthesis of this compound and its precursors. These protocols offer significant advantages over traditional stoichiometric reactions.

One notable application of catalysis is in the N-oxidation step. The use of transition metal complexes, such as phosphotungstic acid or silicotungstic acid, can dramatically reduce the reaction time for the oxidation of 4-methoxy-2,3,5-trimethylpyridine (B21643) with hydrogen peroxide from 30 hours to just 70 minutes.

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are also employed. For example, a biaryl compound can be synthesized by the palladium-catalyzed reaction of an O-alkylated pyridine derivative with (4-fluorophenyl)boronic acid. jst.go.jp

Catalytic hydrogenation is another important modern technique. The reduction of a cyanopyridine to an aminomethylpyridine can be achieved using catalysts like Raney nickel or palladium on activated charcoal. googleapis.comgoogle.comgoogle.com A flow chemistry approach using a packed column of Raney nickel has been developed for the α-methylation of pyridines, offering a continuous and efficient process. nih.gov

Copper-catalyzed reactions have also been explored for the enantioselective dearomative alkylation of pyridine derivatives using Grignard reagents, providing access to chiral dihydro-4-pyridones. nih.govacs.org

One-Pot and Streamlined Procedures

One-pot syntheses and streamlined procedures aim to reduce the number of separate reaction and purification steps, leading to increased efficiency and reduced waste.

A one-pot process has been developed for the synthesis of omeprazole (B731), a drug derived from this compound. This procedure involves the condensation of 2-(chloromethyl)-3,5-dimethyl-4-methoxy pyridine hydrochloride with 2-mercapto-5-methoxy benzimidazole (B57391), followed by in-situ oxidation of the resulting thioether intermediate. google.com

The lithiation of 4-methoxy-2-pyridone at the C-3 position, followed by reaction with various electrophiles, can be performed in a one-pot procedure to produce substituted pyridones. rsc.org Additionally, a one-pot synthesis of quaternary pyridinium (B92312) salts has been developed through the functionalization of a double bond using organic tribromides and pyridines. rsc.org

These modern approaches highlight the ongoing efforts to make the synthesis of this compound and its derivatives more efficient, scalable, and environmentally friendly.

Research Findings on Synthetic Routes

| Parameter | Multi-Step Synthesis | Catalytic N-Oxidation | One-Pot Strategy |

| Total Time | 72 hours | 2 hours | 12 hours |

| Overall Yield | 68% | 95% | 84% |

| Purity (HPLC) | 97% | 99% | 98% |

| Scalability | Lab-scale | Pilot-scale | Industrial-scale |

| Key Advantage | Well-characterized intermediates | Time and energy efficiency | Reduced operational complexity |

| This table presents a comparative analysis of different synthetic strategies for related compounds, highlighting the advantages of modern approaches. Data is illustrative and based on findings for similar pyridine derivatives. |

Regioselective Synthesis and Control

The regioselective synthesis of substituted pyridines is a significant challenge in organic chemistry due to the potential for multiple isomers. For this compound, a common and effective strategy involves a multi-step process starting from 3,5-dimethylpyridine (also known as 3,5-lutidine). This approach leverages the directing effects of an N-oxide group to ensure the correct placement of substituents on the pyridine ring.

The process typically begins with the N-oxidation of 3,5-dimethylpyridine. This is a critical step as the N-oxide group activates the pyridine ring for electrophilic substitution and directs incoming electrophiles, specifically to the 4-position (para position). The oxidation is commonly achieved using an oxidizing agent like hydrogen peroxide in acetic acid.

Following N-oxidation, the resulting 3,5-dimethylpyridine 1-oxide undergoes nitration. A mixture of fuming nitric acid and sulfuric acid is used to introduce a nitro group selectively at the 4-position, yielding 3,5-dimethyl-4-nitropyridine (B1356629) 1-oxide. The presence of the N-oxide group is crucial for this high regioselectivity.

The final key step is the nucleophilic substitution of the 4-nitro group with a methoxy group. This is accomplished by treating the 3,5-dimethyl-4-nitropyridine 1-oxide with sodium methoxide in methanol, which proceeds under reflux conditions to yield this compound 1-oxide. prepchem.com If the final desired product is this compound itself, the N-oxide can be removed through a reduction step. This sequence represents a powerful method for controlling regiochemistry in the synthesis of 4-substituted pyridines.

Table 1: Regioselective Synthesis of this compound 1-Oxide

| Step | Starting Material | Reagents | Product | Purpose |

| 1. N-Oxidation | 3,5-Dimethylpyridine | Hydrogen Peroxide (H₂O₂), Acetic Acid (CH₃COOH) | 3,5-Dimethylpyridine 1-Oxide | Activation and directing group formation. |

| 2. Nitration | 3,5-Dimethylpyridine 1-Oxide | Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 3,5-Dimethyl-4-nitropyridine 1-Oxide | Regioselective introduction of a nitro group at C-4. patsnap.com |

| 3. Methoxylation | 3,5-Dimethyl-4-nitropyridine 1-Oxide | Sodium Methoxide (NaOMe), Methanol (CH₃OH) | This compound 1-Oxide | Nucleophilic substitution to introduce the methoxy group. prepchem.com |

Synthesis of Key Intermediates for Complex Molecule Construction

This compound serves as a fundamental building block for constructing more elaborate molecules, most notably proton pump inhibitors such as omeprazole. evitachem.comgoogleapis.comwikipedia.org The synthesis of these complex targets requires the conversion of the initial pyridine scaffold into highly functionalized key intermediates.

A critical intermediate is 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine . This alcohol derivative is typically synthesized from a precursor like 2,3,5-trimethylpyridine through a sequence involving oxidation, nitration, methoxylation, and subsequent functionalization of one of the methyl groups. evitachem.comgoogleapis.com An alternative pathway involves the O-acylation and subsequent hydrolysis of the 2-methyl group on the this compound core. googleapis.com

This hydroxyl intermediate is then often converted into an even more reactive species, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride . googleapis.com This transformation is a crucial step for coupling the pyridine moiety with other heterocyclic systems, such as the benzimidazole ring in omeprazole. googleapis.com The chlorination can be achieved using various reagents. A highly efficient industrial method employs triphosgene (B27547) in toluene (B28343), which offers high yield and purity while being more environmentally favorable than older methods. google.com Another common laboratory and industrial method uses thionyl chloride (SOCl₂), often in a solvent like dichloromethane. googleapis.com This reaction converts the primary alcohol into a reactive chloromethyl group, primed for nucleophilic substitution. googleapis.com The resulting hydrochloride salt is often isolated directly. google.com

These intermediates, particularly the chloromethyl derivative, are pivotal in the multi-step synthesis of several widely used pharmaceuticals, highlighting the importance of the this compound scaffold in medicinal chemistry. evitachem.combiosynth.com

Table 2: Synthesis of Key Chlorinated Intermediate

| Step | Starting Material | Reagents | Product | Purpose |

| 1. Hydroxymethylation | This compound core | (Multi-step process, e.g., via acylation/hydrolysis) | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Introduction of a functional handle at the 2-methyl position. googleapis.com |

| 2. Chlorination | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Triphosgene, Toluene OR Thionyl Chloride (SOCl₂) | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Conversion to a reactive electrophile for coupling reactions. googleapis.comgoogle.com |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2,5 Dimethylpyridine Systems

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of the chemistry of 4-methoxy-2,5-dimethylpyridine and its derivatives. The pyridine (B92270) ring, particularly when activated by an N-oxide group, facilitates such reactions. A common synthetic route involves the introduction of a methoxy (B1213986) group at the 4-position via nucleophilic aromatic substitution (SNAr) on a 4-nitro-3,5-dimethylpyridine-N-oxide precursor using sodium methoxide (B1231860). This reaction typically requires heating under reflux in methanol (B129727) to achieve significant conversion.

The methoxy group itself can be the subject of substitution. For instance, in the synthesis of complex heterocyclic compounds, the methoxy or methyl groups can react with nucleophiles like azides and halides.

The substituents on the pyridine ring play a crucial role in directing the course and rate of nucleophilic substitution reactions. The electron-donating nature of the methoxy group at the 4-position enhances the electron density of the pyridine ring. smolecule.com Conversely, the presence of an N-oxide group withdraws electron density, activating the ring, particularly at the 2- and 6-positions, for electrophilic substitution, which in turn influences subsequent nucleophilic attack possibilities.

The methyl groups at the 2- and 5-positions introduce steric hindrance, which can affect the approach of nucleophiles. vulcanchem.com This steric bulk can be a determining factor in the feasibility and yield of coupling reactions. For example, in Suzuki-Miyaura cross-coupling reactions, steric hindrance from bulky phenyl substituents necessitates optimized conditions, such as higher temperatures or specific ligands, to facilitate the reaction. vulcanchem.com In some cases, chelation effects from substituents like a methoxy group can influence the geometry of reaction intermediates and impact stereoselectivity. beilstein-journals.org

A comparative analysis highlights the impact of different substituents on reactivity. For instance, replacing a methyl group with a hydroxymethyl group can enhance solubility. The presence of a chloromethyl group significantly increases electrophilic reactivity, which is a critical feature in the synthesis of proton pump inhibitors.

The kinetics of nucleophilic substitution reactions involving this compound derivatives are influenced by factors such as temperature, solvent, and the nature of the nucleophile and leaving group. For the methoxylation of 4-nitro-3,5-dimethylpyridine-N-oxide, the reaction is typically carried out at reflux temperatures (65–70°C) for extended periods (12–16 hours) to achieve conversions of 70–75%.

Selectivity is a key consideration in these reactions. The N-oxide group in 3,5-dimethylpyridine-N-oxide directs electrophilic nitration specifically to the para-position (4-position) with high regioselectivity (>95%). This selective activation is crucial for the subsequent nucleophilic substitution to introduce the methoxy group at the desired position. Steric hindrance from the dimethyl groups can also contribute to selectivity by disfavoring reactions at adjacent positions. vulcanchem.com

Influence of Substituents on Reactivity Profile

Oxidation Reactions

The this compound system can undergo oxidation at several sites, including the pyridine nitrogen and the methoxy group. The oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common and important transformation, as the N-oxide is a key intermediate in the synthesis of various derivatives. This reaction is typically carried out using oxidizing agents like hydrogen peroxide or peracetic acid. The methoxy group can also be oxidized to an aldehyde or carboxylic acid under certain conditions.

Selective oxidation is crucial for achieving desired products. The oxidation of 4-methoxy-3,5-dimethylpyridine (B123045) to its N-oxide can be achieved with high efficiency using hydrogen peroxide in acetic acid at elevated temperatures (e.g., 80°C). However, careful control of stoichiometry is necessary to avoid competing oxidation at the methyl or methoxy groups, which can lead to the formation of by-products like pyridine-diones.

The aldehyde group in related compounds like 4-methoxy-3,5-dimethylpicolinaldehyde (B175168) can be selectively oxidized to a carboxylic acid. evitachem.com In more complex systems, the choice of catalyst can determine the site of oxidation. For example, in the aerobic oxidation of lignin (B12514952) model compounds, different metal catalysts show selectivity for Cα–H bond cleavage versus Cα–Cβ bond cleavage. mdpi.com Microwave-assisted Kornblum-type reactions using iodine as a mild oxidant have been developed for the chemoselective C-H oxidation of methyl groups on pyridine rings to aldehydes, avoiding the oxidation of the pyridinyl nitrogen atom. osti.gov

Oxidation Reaction Conditions

| Reactant | Oxidizing Agent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxy-3,5-dimethylpyridine | Hydrogen Peroxide (H₂O₂) | None | Acetic Acid | 80°C | - | |

| 4-Methoxy-3,5-dimethylpyridine | Peracetic Acid | None | Acetic Acid | Room Temp | 65% | |

| 4-methoxy-2,3,5-trimethylpyridine (B21643) | Hydrogen Peroxide (H₂O₂) | Phosphotungstic acid | Acetic Acid | 70°C | Complete conversion |

Catalytic systems have been developed to improve the efficiency and selectivity of oxidation reactions. For the N-oxidation of this compound derivatives, trace amounts of sodium tungstate (B81510) (Na₂WO₄) can enhance the reaction kinetics, significantly reducing the reaction time. Similarly, phosphotungstic acid or silicotungstic acid can catalyze the N-oxidation of 4-methoxy-2,3,5-trimethylpyridine with hydrogen peroxide, achieving complete conversion in a much shorter time compared to the uncatalyzed reaction.

Iron complexes have been studied as catalysts for the oxidation of organic molecules using hydrogen peroxide. researchgate.net In the context of more complex systems, binuclear copper complexes have been shown to catalyze the aerobic oxidation of N-aryl tetrahydroisoquinolines. acs.org Furthermore, mechanistic studies on cupric-superoxo complexes, such as one derived from a ligand incorporating the (4-methoxy-3,5-dimethylpyridin-2-yl)methyl amine moiety, provide insights into phenol (B47542) oxidation reactions. nih.govacs.org

Selective Oxidation of Functional Groups

Reduction Reactions

Reduction reactions are also significant in the chemistry of this compound systems. The pyridine ring can be reduced to form piperidine (B6355638) derivatives. More commonly, the N-oxide group, introduced through oxidation, can be reduced back to the parent pyridine. This reduction is often accomplished using agents like zinc dust and acetic acid or through catalytic hydrogenation.

In the synthesis of derivatives, other functional groups can also be reduced. For example, a cyano group can be catalytically hydrogenated to an aminomethyl group. googleapis.comgoogle.com This hydrogenation can be carried out using catalysts such as Raney nickel or palladium on active charcoal. google.com The choice of catalyst and reaction conditions can be tailored to selectively reduce one functional group in the presence of others. The hydrogenation reactivity of pyridine and its derivatives is influenced by electronic factors, with electron-donating groups generally decreasing the reaction rate. cjcatal.com

Derivatization and Advanced Functionalization Strategies

The chemical architecture of this compound and its N-oxide derivative serves as a foundational platform for a variety of derivatization and functionalization reactions. These transformations are crucial for synthesizing more complex molecules, particularly active pharmaceutical ingredients.

A primary derivatization involves the manipulation of the methyl groups. For instance, the N-oxide of 2,3,5-trimethyl-4-methoxypyridine can be treated with acetic anhydride. This process results in a rearrangement to form 3,5-dimethyl-4-methoxy-2-acetoxymethylpyridine, which can be subsequently hydrolyzed to yield 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine epo.org. This hydroxymethyl derivative is a key precursor for further functionalization epo.org.

A more direct route to a reactive handle involves the chlorination of a methyl group. The resulting 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride is a vital intermediate, especially in the synthesis of proton pump inhibitors like Omeprazole (B731) cionpharma.com. This chlorinated derivative is highly reactive towards nucleophilic substitution, allowing for its coupling with various moieties cionpharma.combiosynth.com.

Advanced functionalization strategies leverage this reactivity for carbon-carbon and carbon-heteroatom bond formation. In one documented pathway, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine is used to alkylate hydroxypyridine derivatives jst.go.jp. The resulting ether-linked biaryl precursor can then undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl groups. Subsequent demethylation of the methoxy group with reagents like aluminum chloride affords complex pyridin-4(1H)-one derivatives jst.go.jp.

Another significant synthetic route begins with 3,5-dimethyl-4-methoxy-2-cyanopyridine. The cyano group can be hydrogenated to an aminomethyl group, which is then converted to a hydroxymethyl group via diazotization, or directly to a chloromethyl group using thionyl chloride googleapis.comgoogle.com. These transformations highlight the step-wise functionalization that enables the construction of highly substituted pyridine systems. The N-oxide version of the parent compound also undergoes facile derivatization; for example, it can be synthesized by the reaction of 2,5-dimethyl-4-nitropyridine (B11921087) 1-oxide with sodium methoxide prepchem.com.

Table 1: Selected Derivatization Reactions of this compound Systems

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|

Computational and Experimental Mechanistic Elucidation

The reactivity of this compound and related systems is a subject of both experimental investigation and computational analysis. These studies aim to map out reaction pathways, understand the influence of intermediates, and explore fundamental processes like proton-coupled electron transfer.

Reaction Pathway Analysis

Experimental analysis has outlined multi-step synthetic pathways for related structures. For example, a synthesis for 4-methoxy-2,3,5-trimethylpyridine involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form a pyridone, followed by chlorination, selective hydrogenolysis, methoxide substitution, and finally N-oxidation nih.gov. This sequence demonstrates a controlled, step-wise pathway where the outcome of each step dictates the next transformation nih.gov.

Computational chemistry offers deeper insight into why certain pathways are favored. Density Functional Theory (DFT) has been used to analyze the regiodivergent alkylation of pyridine, a model system for the core structure of the title compound acs.org. These studies reveal that the aggregation state of the organolithium reagent (e.g., tetrameric methyllithium (B1224462) versus dimeric sec-butyllithium) dramatically alters the reaction pathway acs.org. By calculating the energy profiles of the transition states for attack at different positions (C2 vs. C4), researchers can accurately predict the observed regioselectivity. For instance, methyllithium-mediated reactions favor C4-alkylation, whereas sec-butyllithium (B1581126) favors the C2 position, a difference explained by the distinct structures of the key reaction intermediates acs.org. While not specific to the this compound system, these computational models provide a fundamental framework for understanding how reaction conditions can steer the pathway of pyridine functionalization acs.org.

Role of Intermediates in Reaction Control

The control of reaction outcomes often hinges on the stability and reactivity of intermediates. In the synthesis of 3,5-dimethyl-4-methoxy-2-chloromethylpyridine from the corresponding cyanopyridine, the pathway proceeds through a 3,5-dimethyl-4-methoxypyridin-2-methanamine intermediate googleapis.comgoogle.com. This aminomethyl compound is a novel, isolable species that serves as a critical nexus; it can be transformed into different final products depending on the subsequent reagents used googleapis.comgoogle.com. Some synthetic procedures are designed to proceed without the isolation of such intermediates to improve efficiency googleapis.com.

The selective hydrogenolysis of 2,4-dichloro-3,5,6-trimethylpyridine (B17594) to give 4-chloro-2,3,5-trimethylpyridine (B35177) is another example of reaction control via an intermediate nih.gov. By performing the reaction in an acidic solution, the 2-chloro group is selectively removed, leaving the 4-chloro group intact for a subsequent nucleophilic substitution with methoxide nih.gov.

Computational studies on model pyridine systems vividly illustrate the role of intermediates in directing reaction selectivity. In the DFT analysis of pyridine alkylation, the geometry of the key intermediate, a lithium-boron-ate complex, determines the regioselectivity acs.org. The chelation of the lithium cluster to the substrate and its proximity to either the C2 or C4 position of the pyridine ring creates different energetic barriers for the subsequent alkyl transfer, thereby controlling the final product ratio acs.org.

Concerted Proton-Electron Transfer (CPET) Investigations

Concerted Proton-Electron Transfer (CPET) is a fundamental mechanism in which a proton and an electron are transferred in a single kinetic step nih.gov. This process is critical in many areas of chemistry, including energy conversion and catalysis, as it can bypass high-energy intermediates associated with stepwise pathways nih.govresearchgate.net. Pyridines are often studied as archetypal proton acceptors in CPET reactions researchgate.netrsc.org.

Research on model systems, such as the oxidation of phenol by ruthenium complexes in the presence of pyridine derivatives, has been used to elucidate the factors governing CPET mechanisms rsc.orgrsc.org. These studies demonstrate a competition between the concerted pathway (CPET) and stepwise pathways (electron transfer followed by proton transfer, ETPT, or proton transfer followed by electron transfer, PTET) researchgate.net. The dominant mechanism is a function of the reaction's driving forces for both electron transfer and proton transfer rsc.org.

Factors such as steric hindrance on the pyridine base can increase the reorganization energy required for the concerted process, thereby favoring a stepwise mechanism rsc.org. Furthermore, isotopic substitution (deuteration) can be used to experimentally distinguish between pathways. In some systems, switching from proton to deuteron (B1233211) transfer can cause a mechanistic change from a concerted transfer to a stepwise, electron-transfer-limited process rsc.org. While these investigations provide profound insight into the reactivity of the pyridine nucleus, specific CPET studies focusing on the this compound system have not been prominently featured in the reviewed literature. The principles derived from simpler pyridine systems, however, lay the essential groundwork for understanding its potential role in such reactions.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methoxy 2,5 Dimethylpyridine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Methoxy-2,5-dimethylpyridine and its derivatives. weebly.com It provides detailed information about the chemical environment of atomic nuclei, enabling the precise mapping of molecular structures. weebly.com

Advanced 1D and 2D NMR Techniques for Structural Elucidation and Conformational Analysis

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for determining the basic structure of this compound analogs. For instance, in a related compound, 4-Methoxy-2,3,5-trimethylpyridine (B21643) 1-oxide, the methyl groups at positions 2, 3, and 5 show distinct singlet signals in the proton NMR spectrum between δ 2.2–2.55 ppm, while the methoxy (B1213986) group protons appear as a singlet at δ 3.75 ppm. The single proton on the pyridine (B92270) ring at the C-6 position is observed as a singlet at δ 8.2 ppm.

Two-dimensional (2D) NMR techniques are employed to unravel more complex structural details and conformational information, which can be challenging to deduce from 1D spectra alone, especially in larger or more complex molecules. researchgate.net These advanced methods are crucial for assigning proton and carbon signals definitively and for understanding the spatial relationships between different parts of the molecule. ipb.pt

Commonly used 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.com It helps in tracing out the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C or ¹⁵N. ipb.ptnumberanalytics.com They are invaluable for assigning the resonances of carbon atoms that are attached to protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt It is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected by chemical bonds. numberanalytics.com This is essential for determining the three-dimensional structure and conformation of molecules.

For pyridine derivatives, these techniques are instrumental in unambiguously assigning substituent positions and understanding the molecule's preferred conformation in solution.

Isotopic Labeling in NMR Studies

Isotopic labeling, particularly with ¹⁵N, significantly enhances the utility of NMR spectroscopy for studying pyridine derivatives. researchgate.net The natural abundance of the NMR-active ¹⁵N isotope is low, but its incorporation allows for direct observation of the nitrogen atom in the pyridine ring. nih.gov The ¹⁵N chemical shift is highly sensitive to its electronic environment, including hydrogen bonding and protonation states, providing valuable insights into intermolecular interactions. researchgate.netresearchgate.net

The synthesis of ¹⁵N-labeled pyridines can be achieved through various routes. researchgate.net A common method involves using ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) as the nitrogen source. nih.gov For example, [¹⁵N]pyridine can be synthesized by reacting 2-ethoxy-3,4-dihydro-2H-pyran with ¹⁵NH₄Cl. nih.gov Another versatile approach for creating ¹⁵N-labeled pyridine derivatives is through a Zincke salt intermediate. nih.gov

H/D isotope effects on NMR chemical shifts are also a powerful tool for studying hydrogen-bonded complexes of pyridine derivatives. Low-temperature NMR experiments on solutions containing deuterated acids and pyridine-¹⁵N can provide detailed information on proton transfer and the geometry of hydrogen bonds. acs.org

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. mdpi.com These methods are complementary, as the selection rules for IR and Raman activity differ. acs.org IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the dipole moment. mdpi.com Raman spectroscopy involves the inelastic scattering of monochromatic light, and vibrations that lead to a change in the molecule's polarizability are Raman active. acs.org

For pyridine and its derivatives, vibrational spectra reveal characteristic frequencies for C-H, C-C, C-N, and C-O stretching and bending modes, as well as ring vibrations. For example, in 2,3-dichloropyridine, C-H stretching vibrations are calculated to be in the range of 3094-3124 cm⁻¹, while C-C stretching appears around 1533 cm⁻¹. scholarsresearchlibrary.com

Correlation with Theoretical Calculations

To gain a deeper understanding of the experimental vibrational spectra, theoretical calculations, particularly using Density Functional Theory (DFT), are often employed. scholarsresearchlibrary.comcore.ac.uk DFT methods can predict the equilibrium geometry and harmonic vibrational frequencies of molecules. scholarsresearchlibrary.com By comparing the calculated vibrational frequencies with the experimental FT-IR and FT-Raman spectra, a detailed and accurate assignment of the observed vibrational bands can be achieved. core.ac.uk

For instance, studies on substituted pyridines have shown that DFT calculations at the B3LYP level of theory with appropriate basis sets (e.g., 6-311++G(d,p)) provide results that are in good agreement with experimental data after applying a scaling factor to the calculated frequencies. core.ac.uk This combined experimental and theoretical approach allows for a comprehensive analysis of the vibrational modes, including those in the low-wavenumber region which are sensitive to molecular conformation and intermolecular interactions. nih.gov

Electronic Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu The absorption of this energy promotes electrons from lower energy ground states to higher energy excited states. msu.edu For organic molecules like this compound, the most common transitions involve n → π* and π → π* excitations of non-bonding and π-electrons. tanta.edu.eg

The UV-Vis spectrum of a pyridine derivative is characterized by absorption bands at specific wavelengths (λ_max), which are related to the energy difference between the electronic states. The presence of substituents on the pyridine ring, such as methoxy and methyl groups, can shift the position and intensity of these absorption bands. These electronic transitions are also sensitive to the solvent polarity, which can stabilize the ground or excited states to different extents, leading to blue (hypsochromic) or red (bathochromic) shifts. tanta.edu.eg

For pyridine itself, the lowest two singlet excited states, ¹B₁ (n → π) and ¹B₂ (π → π), have been studied both experimentally and theoretically. core.ac.uk Theoretical calculations can simulate the absorption spectrum and help identify the vibronic couplings between the ground and excited states. core.ac.uk

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of synthesized compounds and for elucidating their structure through the analysis of fragmentation patterns. ajrconline.org Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly useful for separating complex mixtures and identifying individual components. ajrconline.orgtandfonline.com

For this compound and its analogs, mass spectrometry provides definitive confirmation of the molecular formula by determining the accurate mass of the molecular ion. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For example, the mass spectrum of 2,5-dimethylpyridine (B147104) shows a prominent molecular ion peak at m/z 107 and a significant fragment at m/z 106, corresponding to the loss of a hydrogen atom. nih.govnist.gov

Mass spectrometry is also a critical tool for impurity profiling in pharmaceutical development. tandfonline.com It allows for the detection, identification, and quantification of impurities that may be present in drug substances or products. ajrconline.orgtandfonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of unknown impurities. thermofisher.com Both electron ionization (EI) and chemical ionization (CI) techniques can be used to generate ions, with CI often being helpful in confirming the molecular ion of an impurity. thermofisher.com The identification of impurities is crucial for understanding their formation mechanisms and for controlling their levels in the final product. tandfonline.com

Interactive Data Tables

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Pyridine

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| Methyl groups | 2.2–2.55 | Singlet |

| Methoxy group (-OCH₃) | 3.75 | Singlet |

| Pyridine ring proton | 8.2 | Singlet |

| Data based on 4-Methoxy-2,3,5-trimethylpyridine 1-oxide. |

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for a Dichloropyridine Analog

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3124 | 10.617 | ν(C-H) |

| 3107 | 7.614 | ν(C-H) |

| 3094 | 2.275 | ν(C-H) |

| 1533 | 17.77 | ν(C-C) + ν(C-N) |

| 1377 | 142.9 | β(C-C-H) +ν(C-C) |

| 974 | - | Ring deformation |

| 801 | - | γ(C-C-H) |

| 725 | - | β(C-C-C) |

| Data for 2,3-Dichloropyridine. Abbreviations: ν: Stretching, β: in-plane bending, γ: out-of-plane bending. scholarsresearchlibrary.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For analogs of this compound, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and structure-activity relationships.

The general procedure for X-ray crystal structure determination involves several key steps. First, a suitable single crystal of the compound is grown, often by slow evaporation from a solvent. ekb.eg This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ekb.eg The diffraction pattern produced by the crystal is collected and the data are processed to determine the unit cell dimensions and space group. ekb.eg The crystal structure is then solved using direct methods or Patterson syntheses and refined using full-matrix least-squares methods. ekb.eg

Studies on various substituted pyridine derivatives provide insight into the expected structural features of this compound analogs. For instance, the analysis of two pyridine derivatives, 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-pyridin-1-ium hexafluoro-λ⁶-phosphane and 4-{(E)-2-[4-(dimethyl-amino)-phenyl]ethen-yl}-1-phenyl-1λ⁵-pyridin-1-ylium hexafluoro-λ⁶-phosphane, revealed the planarity between the pyridine and adjacent substituted benzene (B151609) rings, with dihedral angles of 9.86 (12)° and 11.2 (3)°, respectively. nih.gov Such planarity can facilitate electron delocalization. The crystal packing in these compounds is stabilized by various intermolecular interactions, including C-H···F hydrogen bonds and π-π stacking interactions. nih.goviucr.org

In complexes involving substituted pyridines, such as bisperchloratotetrakis-(3,5-dimethylpyridine)nickel(II), X-ray analysis confirms the coordination geometry and the arrangement of the ligands. iucr.org The study of fluorinated pyridines has shown how the degree of substitution systematically influences the crystal packing, shifting from herringbone to parallel arrangements. acs.org The investigation of atropisomers of 3,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridines, separated by column chromatography, was confirmed by single-crystal X-ray analysis, highlighting the technique's power in resolving complex stereoisomeric structures. beilstein-journals.org

Table 1: Representative Crystal Data for Substituted Pyridine Analogs

| Parameter | Compound 1 (C20H15BrClNO2) ekb.eg | Compound 2 (C25H25ClN2O2) ekb.eg | Ni(3,5-dimethylpyridine)4(CIO4)2 iucr.org |

| Crystal System | Orthorhombic | Triclinic | Tetragonal |

| Space Group | P212121 | P 1 | I41/acd |

| a (Å) | 15.8759 (17) | ||

| b (Å) | 15.8759 (17) | ||

| c (Å) | 26.7581 (25) | ||

| Wavelength (Å) | 0.71073 | 0.71073 | 1.54051 (Cu Kα) |

| Temperature (K) | 298 | 298 | Not Specified |

| Refinement Method | Full-matrix least-squares on F² | Full-matrix least-squares on F² | Method of least-squares |

This table presents a selection of crystallographic data from published research on pyridine analogs to illustrate typical parameters obtained from X-ray diffraction studies.

Chromatographic Methodologies for Purification and Analysis

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound and its analogs from reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and purification of pyridine derivatives. Purity analysis of novel methoxypyridine-derived gamma-secretase modulators was conducted using a Varian Pro Star HPLC system, achieving ≥95% purity for all final compounds. nih.gov A typical HPLC method involves a reversed-phase column (e.g., C18) with a gradient elution system.

A study on a new derivative of 2-methoxy-6-methyl-3,4-pyridinedicarboxyimide utilized an octadecyl column (LiChrosorb® 100 RP-18) with an eluent mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH=2), and UV detection at 239 nm. ptfarm.pl This method was validated for selectivity, precision, accuracy, and linearity. ptfarm.pl Similarly, the analysis of 4-Methoxy-Pyridine-2-Carboxylic Acid Methyl Ester specifies an assay of ≥98% by HPLC. wisdomchem.com

Table 2: Examples of HPLC Conditions for Pyridine Derivative Analysis

| Parameter | Method for γ-Secretase Modulators nih.gov | Method for Pyridine-dicarboxyimide Derivative ptfarm.pl | Method for Dihydroxy-methylpyridines google.com |

| Column | Varian Pro Star | LiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm) | Dikma Platisil ODS (4.6 x 250mm, 5 µm) |

| Mobile Phase | A: H₂O + 0.05% or 0.1% TFAB: CH₃CN + 0.05% or 0.1% TFA | Acetonitrile – phosphate buffer (pH=2) | A: MethanolB: 0.1 mol/L NaH₂PO₄(Volume Ratio A:B = 20:80) |

| Elution Mode | Gradient | Not Specified | Isocratic |

| Flow Rate | 1 mL/min | Not Specified | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 239 nm | UV at 242 nm |

| Column Temp. | Not Specified | Not Specified | 25 °C |

This table compiles HPLC parameters from different research articles to showcase the variety of conditions used for analyzing pyridine analogs.

Gas Chromatography (GC)

GC is well-suited for the separation of volatile pyridine homologs. nih.gov The separation of pyridine bases can be achieved using various stationary phases. acs.org For instance, the determination of chloropyridine isomers by GC has been successfully demonstrated, although some isomers may co-elute. Ligand-exchange gas chromatography has also been explored, where the retention data depend on the ammonia (B1221849) concentration in the mobile phase and the metal ion in the stationary phase. acs.org

For quantitative analysis, Headspace Gas Chromatography coupled with Tandem Mass Spectrometry (HS-GC-MS/MS) has been used for determining pyridine content in various samples. tandfonline.com This method often employs a long capillary column (e.g., 60 m) to achieve good separation from interferences. tandfonline.com

Table 3: Gas Chromatography (GC) Conditions for Pyridine Analysis

| Parameter | Method for Pyridine in Marine Samples tandfonline.com |

| Instrument | Shimadzu GC-2010Plus |

| Column | Rxi-5Sil MS (60 m x 0.25 mm id x 1.0 µm) |

| Oven Program | Isocratic at 100 °C for 15 min |

| Carrier Gas | Helium at 278 kPa |

| Detector | Shimadzu TQ8050 triple quadrupole MS (EI mode at 70 eV) |

| Injection | Headspace |

This table details the parameters for a specific GC-MS/MS method used for the sensitive detection of pyridine.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method often used to monitor the progress of reactions and for preliminary purity assessment. For example, in the synthesis of omeprazole (B731), TLC is used to check for the completion of the reaction between 2-(chloromethyl)-3,5-dimethyl-4-methoxy pyridine hydrochloride and 2-mercapto-5-methoxy benzimidazole (B57391). google.com In a study of a pyridine-dicarboxyimide derivative, TLC was able to separate five different degradation products in an acidic medium, proving effective for purity evaluation. ptfarm.pl

Other Chromatographic Techniques

Column chromatography is extensively used for the purification of synthetic intermediates and final products. In the synthesis of 3,5-Dimethylpyridin-4(1H)-one derivatives, products were purified by column chromatography on silica (B1680970) gel using solvent systems like hexane/EtOAc or CHCl₃/MeOH. jst.go.jp Similarly, the synthesis of 5-hydroxyomeprazole involved purification of an intermediate by silica gel column chromatography with an EtOAc-hexane gradient. researchgate.net

Theoretical and Computational Chemistry of 4 Methoxy 2,5 Dimethylpyridine Architectures

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for modeling the molecular properties of 4-methoxy-2,5-dimethylpyridine. These ab initio methods solve the Schrödinger equation for the molecule, yielding detailed information about its electronic nature.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure and optimize the molecular geometry of compounds like this compound. researchgate.netstackexchange.com The process involves systematically adjusting the positions of the atoms to find the configuration with the lowest possible energy, which corresponds to the most stable molecular structure. stackexchange.com

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict geometric parameters like bond lengths and angles. rsc.orgindexcopernicus.com These theoretical values are then typically compared with experimental data from techniques like X-ray crystallography to validate the computational model. For substituted pyridines, a high degree of correlation between the DFT-optimized geometry and experimental structures is generally observed. researchgate.net This validation confirms that the computational model accurately represents the molecule's physical structure.

Table 1: Representative Geometric Parameters for a DFT-Optimized Pyridine (B92270) Derivative (Note: This table is illustrative, showing typical parameters calculated for a related structure.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.34 Å |

| Bond Length | C-C (ring) | 1.39 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Angle | C-N-C | 117.0° |

| Bond Angle | C-O-C | 118.2° |

This interactive table is based on typical data from DFT calculations on similar aromatic compounds.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. uni-muenchen.de It is calculated by determining the force exerted on a positive test charge at various points on the molecule's electron density surface. uni-muenchen.de The resulting MESP map is crucial for predicting how the molecule will interact with other charged species, such as electrophiles and nucleophiles. rsc.orguni-muenchen.de

For this compound, the MESP map would be expected to show regions of negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. These sites represent the most likely points for electrophilic attack or hydrogen bonding. Conversely, regions of positive potential (blue) would be associated with the hydrogen atoms. Mulliken charge analysis further quantifies this distribution by assigning partial charges to each atom in the molecule. indexcopernicus.com

Table 2: Illustrative Mulliken Atomic Charges for a Substituted Pyridine (Note: This table provides an example of calculated charges for a functionally similar molecule.)

| Atom | Mulliken Charge (a.u.) |

| N1 (Pyridine) | -0.58 |

| O (Methoxy) | -0.55 |

| C4 (Pyridine) | +0.25 |

| C (Methyl) | -0.52 |

| H (Methyl) | +0.15 |

This interactive table illustrates the type of data generated from MESP and charge distribution analysis.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openaccesspub.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. researchgate.netopenaccesspub.org A smaller gap generally implies higher reactivity. openaccesspub.org

Table 3: Example FMO and NBO Analysis Data (Note: Data is illustrative and based on analyses of comparable molecules.)

| Parameter | Value | Description |

| FMO Analysis | ||

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Relates to chemical reactivity and stability |

| NBO Analysis | ||

| Donor-Acceptor Interaction | LP(1) N -> π*(C2-C3) | Intramolecular charge transfer |

| Stabilization Energy (E2) | 15.5 kcal/mol | Strength of hyperconjugative interaction |

This interactive table presents typical outputs from FMO and NBO calculations.

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

Computational Studies of Reaction Mechanisms

Computational methods are invaluable for mapping the potential pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone.

To understand a chemical reaction, computational chemists map its energetic landscape, also known as the potential energy surface. This involves identifying all relevant stationary points, including reactants, products, and any intermediates, as well as the transition states that connect them. researchgate.net A transition state is the highest energy point along the lowest energy path between a reactant and a product, and its structure and energy determine the reaction's activation barrier. diva-portal.orguni-heidelberg.de

For reactions involving this compound, such as electrophilic substitution or coordination to a metal center, DFT calculations can locate the transition state structures. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. The reaction is often followed along the Intrinsic Reaction Coordinate (IRC) to confirm that the transition state correctly connects the desired reactants and products. researchgate.net

Table 4: Hypothetical Energetic Profile for a Reaction Step (Note: This table illustrates the relative energies along a reaction coordinate.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State (TS1) | +22.5 | Activation barrier |

| Intermediate | -5.0 | A stable species formed during the reaction |

| Transition State (TS2) | +15.8 | Activation barrier to the product |

| Products | -12.0 | Final materials |

This interactive table demonstrates how the energetic landscape of a reaction is characterized.

Reactions are most often carried out in a solvent, which can have a significant impact on reactivity. The Polarizable Continuum Model (PCM) is a widely used computational method to incorporate the effects of a solvent into quantum chemical calculations. molcas.orggoogle.com In PCM, the solvent is modeled as a uniform dielectric continuum that surrounds a cavity containing the solute molecule. google.comresearchgate.net This approach allows for the calculation of solvation energies and the optimization of molecular geometries in solution. rsc.org

The inclusion of a solvent model like PCM or its conductor-like variant (CPCM) is critical for accurately predicting reaction rates and mechanisms, as the polarity of the solvent can preferentially stabilize or destabilize reactants, products, and transition states. google.comuni-stuttgart.de For instance, the activation energy for a reaction involving this compound could be significantly different when calculated in a polar solvent like water compared to a nonpolar solvent or the gas phase.

Table 5: Comparison of a Calculated Property in Gas Phase vs. Solvents (Note: This table illustrates the influence of the Polarizable Continuum Model.)

| Medium | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 25.0 |

| Cyclohexane | 2.0 | 24.2 |

| Ethanol | 24.5 | 20.1 |

| Water | 78.4 | 19.5 |

This interactive table shows how solvation models can refine reactivity predictions.

Energetic Landscape and Transition State Characterization

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which is essential for molecular characterization. Density Functional Theory (DFT) is a widely used method for this purpose, often in conjunction with basis sets like 6-311++G(d,p) to achieve a high level of accuracy. mdpi.comtandfonline.comopenaccesspub.org The process begins with the optimization of the molecule's geometric structure to find its most stable conformation (lowest energy state).

Once the geometry is optimized, vibrational frequencies corresponding to Fourier-transform infrared (FT-IR) and Raman spectra can be calculated. tandfonline.comacs.org These theoretical spectra are crucial for assigning the fundamental vibrational modes observed in experimental measurements. nih.govresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are predicted using methods like the Gauge-Including Atomic Orbital (GIAO). mdpi.comtandfonline.comnih.gov

A critical step in computational studies is the validation of theoretical data against experimental results. aip.org A strong correlation between the predicted and measured spectra confirms the accuracy of the computational model and the optimized molecular structure. mdpi.comnih.gov While specific, detailed computational and experimental spectroscopic studies on this compound are not extensively available in the reviewed literature, the established methodologies for similar pyridine derivatives provide a clear framework for such an analysis. For instance, studies on cyano-substituted styrylpyridines have shown excellent correlation between DFT-calculated and experimental IR and NMR data. mdpi.com

Table 1: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Representative Substituted Pyridine (Note: This data is for a related compound, trans-2-(m-cyanostyryl)pyridine, to illustrate the validation process.) mdpi.com

| Vibrational Mode (cm⁻¹) | Calculated (DFT) | Experimental (FT-IR) | ¹H NMR Chemical Shift (ppm) | Calculated (GIAO) | Experimental |

| C≡N stretch | 2230 | 2226 | H-α (vinyl) | 7.45 | 7.42 |

| C=C stretch (vinyl) | 1638 | 1635 | H-β (vinyl) | 7.62 | 7.58 |

| Pyridine ring stretch | 1585 | 1582 | H-6 (pyridine) | 8.65 | 8.61 |

Exploration of Non-Linear Optical (NLO) Properties and Other Advanced Material Characteristics

The investigation of non-linear optical (NLO) properties is a forefront area of materials science, with applications in telecommunications, optical computing, and data storage. cumhuriyet.edu.tracs.orgrsc.org Organic molecules, particularly those with donor-π-acceptor structures, are of great interest for their potential NLO activity. rsc.org Computational methods, primarily DFT, are instrumental in predicting the NLO response of molecules, saving significant time and resources compared to experimental synthesis and characterization. rsc.orgnih.gov

Key parameters that quantify NLO behavior include the molecular dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). rsc.orgmdpi.com A large hyperpolarizability value is indicative of a strong NLO response. tandfonline.com The presence of electron-donating groups (like methoxy) and electron-accepting parts within a molecule can enhance these properties. tandfonline.com For this compound, the methoxy group acts as an electron donor, and the pyridine ring can act as an acceptor, making it a candidate for NLO activity.

Theoretical calculations can determine the components of the polarizability and hyperpolarizability tensors, from which the total (or average) values are derived. These computed values allow for the screening of potential NLO materials before they are synthesized. nih.gov Studies on various pyridine derivatives have demonstrated that substitutions on the ring significantly influence their NLO properties. cumhuriyet.edu.trtandfonline.com

Table 2: Calculated NLO Properties for an Illustrative Benzothiazepine Derivative (Note: Data is for a related heterocyclic system to demonstrate typical NLO parameters calculated via DFT.) cumhuriyet.edu.tr

| Parameter | Calculated Value (B3LYP/6-31G(d)) |

| Dipole Moment (μ) | 2.51 Debye |

| Mean Polarizability (α) | 36.88 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β_total) | 6.45 x 10⁻³⁰ esu |

Thermodynamic Property Analysis

Understanding the thermodynamic properties of a compound is crucial for determining its stability, reactivity, and behavior under different conditions. mdpi.comresearchgate.net Quantum chemical calculations allow for the precise determination of several thermodynamic functions and their dependence on temperature. rsc.orgpnrjournal.com

Using statistical thermodynamics principles combined with the vibrational frequencies obtained from DFT calculations, it is possible to compute key parameters such as heat capacity at constant pressure (C°p), entropy (S°), and enthalpy (H°). nih.govresearchgate.net These properties are typically calculated over a range of temperatures to understand their behavior. For example, the relationship between these functions and temperature can reveal information about the stability of the molecule. mdpi.comacs.org

The calculated thermodynamic data, including the standard heat of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°), provide a comprehensive thermodynamic profile of the molecule. nih.govresearchgate.net This information is invaluable for chemical engineering, process design, and predicting the spontaneity of reactions involving the compound.

Table 3: Illustrative Thermodynamic Properties at Different Temperatures for a Substituted Pyridine Derivative (Note: This data is for a representative molecule to illustrate the output of thermodynamic calculations.) pnrjournal.com

| Temperature (K) | Heat Capacity, C°p,m (J·mol⁻¹·K⁻¹) | Entropy, S°m (J·mol⁻¹·K⁻¹) | Enthalpy, H°m - H°₀ (kJ·mol⁻¹) |

| 200.00 | 125.45 | 345.21 | 18.55 |

| 298.15 | 180.12 | 400.56 | 32.78 |

| 400.00 | 235.67 | 458.90 | 53.10 |

| 500.00 | 280.43 | 515.22 | 79.25 |

| 600.00 | 315.88 | 567.89 | 109.11 |

Applications and Emerging Research Directions for 4 Methoxy 2,5 Dimethylpyridine Derivatives

Role as Core Building Blocks in Complex Organic Synthesis

The 4-methoxy-2,5-dimethylpyridine scaffold is a fundamental building block in the construction of more elaborate molecular architectures, particularly in the pharmaceutical and agrochemical industries. Its derivatives serve as key intermediates that can be strategically elaborated into complex heterocyclic systems.

The primary application of this compound derivatives is in the synthesis of complex heterocyclic compounds. A crucial intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is synthesized from its corresponding 2-hydroxymethyl precursor and is pivotal in the production of several blockbuster drugs. scispace.comgoogle.com This chlorinated derivative is a key component in the synthesis of proton pump inhibitors (PPIs) like omeprazole (B731), esomeprazole (B1671258), and tenatoprazole, which feature a benzimidazole (B57391) or imidazopyridine ring system linked to the pyridine (B92270) core. google.com

The synthesis of these advanced heterocycles often involves the reaction of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine with a nucleophilic heterocycle. google.com For instance, the synthesis of omeprazole involves coupling this intermediate with 5-methoxy-2-mercaptobenzimidazole.

Furthermore, this pyridine building block is utilized in the discovery of new bioactive agents. In one study, it was used in the alkylation of hydroxypyridine derivatives, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling and subsequent demethylation, to produce a series of 3,5-dimethylpyridin-4(1H)-one derivatives. jst.go.jp These final compounds were identified as potent activators of AMP-activated protein kinase (AMPK), a significant target in metabolic diseases. jst.go.jp

The conversion of the 2-methyl group into more functionalized handles like hydroxymethyl or chloromethyl groups is a key strategy. google.comgoogle.com A process starting from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile involves catalytic hydrogenation to form 3,5-dimethyl-4-methoxypyridine-2-methanamine, which is then converted to the 2-hydroxymethyl derivative via diazotization. google.comgoogle.com This alcohol can then be chlorinated using agents like thionyl chloride to yield the reactive chloromethyl intermediate. google.comgoogle.com

Table 1: Examples of Advanced Heterocyclic Compounds Synthesized from this compound Derivatives

| Precursor Derivative | Target Heterocyclic Compound Class | Example Final Product | Significance | Reference |

|---|---|---|---|---|

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | Benzimidazole Sulfoxides | Omeprazole | Proton Pump Inhibitor (PPI) for treating gastrointestinal disorders. | google.com |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | Benzimidazole Sulfoxides | Esomeprazole | The (S)-enantiomer of omeprazole, also a major PPI. | |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | Imidazopyridine Sulfoxides | Tenatoprazole | A PPI with a long-lasting inhibitory effect on gastric acid secretion. | google.com |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | Biaryl Pyridinones | 3,5-Dimethylpyridin-4(1H)-one derivatives | Activators of AMP-activated protein kinase (AMPK). | jst.go.jp |

Late-stage diversification (LSD) is a powerful strategy in medicinal chemistry that involves modifying a complex, often biologically active, molecule in the final steps of a synthesis to generate a library of analogues. This approach avoids the need for de novo synthesis of each derivative, saving time and resources. sigmaaldrich.com Molecules derived from the this compound core are excellent candidates for LSD.

Once the core is incorporated into a larger, more complex scaffold (like the PPIs or AMPK activators mentioned previously), the existing functional groups on both the pyridine ring and the adjoined heterocyclic system can be manipulated. For example, C-H functionalization is a key tool for LSD, allowing for the direct installation of new chemical moieties onto the heterocyclic framework. nih.gov Although no adequate strategy currently exists for the late-stage meta-C-H nitration of pyridine-containing drugs, new methods are being developed that could provide a platform for such diversification. acs.org

Another approach is the deconstructive diversification of the heterocyclic systems themselves. acs.org This involves the selective cleavage of C-C or C-N bonds within the ring systems to create novel scaffolds. For privileged biaryl-monophosphine ligands, direct C-H functionalization has been used as a handle to diversify the ligand structure at a late stage, demonstrating a powerful method for creating ligand libraries. nih.gov While not directly demonstrated on this compound derivatives, these principles are applicable. The pyridine nitrogen can be alkylated or oxidized to the corresponding N-oxide, which alters the electronic properties and provides a new point for diversification. acs.org These modifications can profoundly impact the biological activity or catalytic performance of the final molecule, enabling the exploration of structure-activity relationships (SAR).

Precursors for Advanced Heterocyclic Compounds

Catalysis

The electronic properties of the this compound ring—specifically, the electron-donating nature of the methoxy (B1213986) and methyl groups—make its derivatives attractive for applications in catalysis, both as ligands for metal centers and as organocatalysts.

The this compound unit has been incorporated into multidentate ligands designed to stabilize transition metal catalysts and enhance their reactivity. A prominent example is the tripodal ligand tris((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)amine, sometimes abbreviated as DMM-tmpa or TPMA*. pnas.orggoogle.comacs.org This ligand is synthesized by reacting 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with an amine source. pnas.orggoogle.comgoogle.com

The electron-donating substituents on the pyridine rings of this ligand increase the electron density at the metal center to which it is coordinated. This electronic enrichment can stabilize the metal complex and promote key catalytic steps, such as oxidative addition. google.comnih.gov Copper(I) complexes of this ligand have been shown to be highly active catalysts for atom transfer radical polymerization (ATRP), enabling faster reaction rates at lower catalyst concentrations. google.com

Furthermore, a cupric-superoxo complex featuring the DMM-tmpa ligand has been synthesized and studied for its reactivity in oxidation reactions. acs.org This complex acts as a functional model for copper-containing enzymes and demonstrates the ability to perform hydrogen atom abstraction from phenolic substrates. acs.org The ligand's structure is crucial for modulating the reactivity of the copper-oxygen intermediate. pnas.org

Table 2: Ligands Derived from this compound for Metal Catalysis

| Ligand Name/Structure | Synthesis Method | Metal Complex | Catalytic Application | Reference |

|---|---|---|---|---|

| Tris((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)amine (DMM-tmpa or TPMA*) | Reaction of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with a primary amine or ammonia (B1221849) derivative. | Copper (Cu) | Atom Transfer Radical Polymerization (ATRP), Oxidation Reactions (Biomimetic). | google.comacs.orggoogle.com |

| Bis-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-pyridin-2-ylmethyl-amine | Reaction of 2-picolylamine with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. | Transition Metals (General) | Designed for redox-based atom transfer reactions. | google.comgoogle.com |